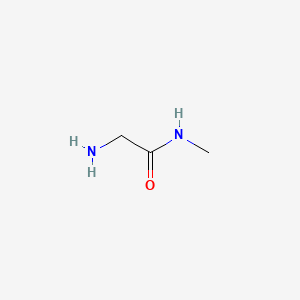

2-Amino-N-metilacetmida

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like 2-aminohydropyridines and 2-pyridinones through domino reactions showcases the versatility of nitrogen-containing compounds in organic synthesis. These reactions involve the use of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, highlighting the potential for creating functionalized molecules similar to 2-Amino-N-methylacetamide (Jing Sun et al., 2011).

Molecular Structure Analysis

Studies have detailed the molecular structure of N-methylacetamide (NMA), focusing on its interactions with water and its relevance as a peptide bond model. The interaction between NMA and water provides insights into the solvation of peptides, with models predicting a hydrogen bond network similar to those found in proteins (Zhong-Zhi Yang & Ping Qian, 2006). Additionally, electron diffraction studies have elucidated the gas-phase molecular structure of NMA, offering comparisons to its structure in the crystalline state (Mitsuo Kitano et al., 1973).

Chemical Reactions and Properties

Research into the reactions of N-aminopyridinium derivatives, including those similar to 2-Amino-N-methylacetamide, with cyanide ion demonstrates the reactivity of such compounds. This reactivity is crucial for synthesizing various functionalized molecules, further underscoring the importance of understanding the chemical properties of N-methylacetamide derivatives (T. Okamoto et al., 1966).

Physical Properties Analysis

N-Methylacetamide's physical properties, such as its dipole moment and hydrogen bonding capabilities, are key to its role as a model compound. Classical molecular dynamics and Raman spectroscopy studies have explored these properties in detail, revealing the formation of hydrogen bond networks and providing insights into the behavior of peptide bonds in different conditions (T. Whitfield et al., 2006).

Chemical Properties Analysis

The chemical behavior of 2-Amino-N-methylacetamide and related compounds is central to their utility in synthesis and modeling. For instance, the study of N-methylacetamide dimer and trimer structures offers insights into the nature of hydrogen bonding, serving as benchmarks for understanding protein interactions. The preferred structures of these dimers and trimers, elucidated through spectroscopy and quantum chemical predictions, highlight the role of dispersion forces and hydrogen bonding in molecular interactions (Thomas Forsting et al., 2017).

Aplicaciones Científicas De Investigación

Modificación de Péptidos

2-Amino-N-metilacetmida: se utiliza en la modificación de péptidos. Este proceso es crucial para mejorar las propiedades de los fármacos basados en péptidos, como la mejora de la estabilidad, la biodisponibilidad y la permeabilidad de la membrana . El compuesto se puede usar para modificar los grupos amino primarios de derivados de aminoácidos y péptidos, lo que es un paso significativo en el desarrollo de productos farmacéuticos.

Biología Química

En biología química, This compound sirve como bloque de construcción para la síntesis de moléculas complejas. Su reactividad con otros grupos químicos permite la modificación selectiva de moléculas, lo cual es esencial para estudiar sistemas biológicos y desarrollar nuevas herramientas bioquímicas .

Química Verde

La capacidad del compuesto para reaccionar en condiciones suaves y sin metales se alinea con los principios de la química verde. Apoya el desarrollo de rutas sintéticas respetuosas con el medio ambiente, minimizando el uso de sustancias peligrosas y promoviendo prácticas sostenibles en la investigación química .

Descubrimiento de Fármacos

This compound: juega un papel en el proceso de descubrimiento de fármacos. Su incorporación a los candidatos a fármacos puede influir en los perfiles farmacocinéticos y farmacodinámicos, ayudando a la optimización de los compuestos líderes para obtener mejores efectos terapéuticos .

Ciencia de Materiales

En ciencia de materiales, este compuesto se puede utilizar para crear polímeros novedosos con funcionalidades específicas. Su grupo amida puede participar en reacciones de polimerización, lo que lleva a materiales con aplicaciones potenciales en biotecnología y nanotecnología .

Química Analítica

Como compuesto estándar en química analítica, This compound se utiliza para la calibración y el desarrollo de métodos en cromatografía y espectrometría de masas. Esto ayuda a la cuantificación e identificación precisas de sustancias en mezclas complejas .

Bioconjugación

El compuesto se emplea en técnicas de bioconjugación, donde se utiliza para unir biomoléculas a otras entidades, como colorantes fluorescentes o agentes terapéuticos. Esta aplicación es particularmente relevante en el desarrollo de ensayos de diagnóstico y sistemas de administración de fármacos dirigidos .

Proteómica

En proteómica, This compound se puede utilizar para etiquetar proteínas, lo que facilita su detección y cuantificación. Esto es importante para comprender la función, las interacciones y los niveles de expresión de las proteínas en diversos contextos biológicos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the compound can undergo chemical modifications, such as quinolylation , which could potentially interact with various biological targets.

Mode of Action

It’s known to undergo chemical reactions such as n-quinolylation . This process involves the modification of the primary amino groups of the compound, which could potentially alter its interaction with biological targets.

Biochemical Pathways

It’s known that the compound can undergo cis-trans isomerization , a process that can influence various biochemical pathways. The isomerization process involves changes in the molecular structure of the compound, which could potentially affect its interaction with biological targets and its role in biochemical pathways.

Pharmacokinetics

It’s known that the compound can undergo chemical modifications, which could potentially influence its pharmacokinetic properties .

Result of Action

It’s known that the compound can undergo chemical modifications, which could potentially alter its molecular structure and influence its cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-methylacetamide. For instance, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s chemical stability and its ability to undergo reactions such as N-quinolylation .

Propiedades

IUPAC Name |

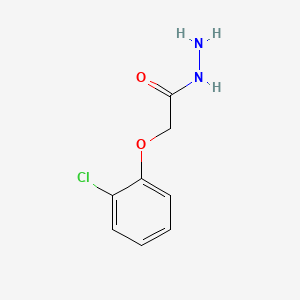

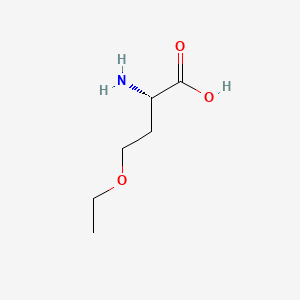

2-amino-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYDPHCMCYSNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176890 | |

| Record name | 2-Amino-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22356-89-4 | |

| Record name | N-Methylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22356-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022356894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)